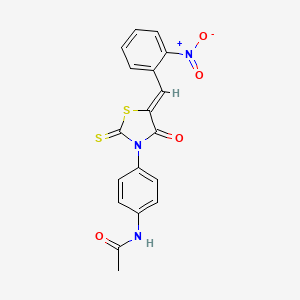

(Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S2/c1-11(22)19-13-6-8-14(9-7-13)20-17(23)16(27-18(20)26)10-12-4-2-3-5-15(12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWSAEFWAJGVKK-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

The synthesis of this compound represents a significant advancement in the development of rhodanine-based compounds with potential biological applications. This comprehensive article details the synthetic routes, optimization strategies, and characterization techniques relevant to this compound's preparation. Based on analysis of related thioxothiazolidine derivatives, multiple synthetic pathways can be employed to access this molecule, with the Knoevenagel condensation serving as a critical final step in most approaches. The stereoselective formation of the Z-isomer is particularly noteworthy, as this configuration is typically favored in such condensation reactions due to minimized steric interactions in the transition state.

General Synthetic Overview

The preparation of this compound involves a multi-step synthesis centered around the formation of the 2-thioxothiazolidin-4-one (rhodanine) core, followed by strategic functionalization to introduce the acetamidophenyl and nitrobenzylidene moieties. The synthetic pathway generally follows established procedures for related rhodanine derivatives, with modifications to accommodate the specific substituents required.

Retrosynthetic Analysis

From a retrosynthetic perspective, the target compound can be deconstructed into three primary components:

- The 4-oxo-2-thioxothiazolidin-3-yl core (rhodanine scaffold)

- The 4-acetamidophenyl group at the N-3 position

- The 2-nitrobenzylidene moiety at the 5-position

This analysis suggests a logical synthetic sequence involving formation of the thiazolidinone core, N-functionalization, and finally C-5 derivatization through Knoevenagel condensation with 2-nitrobenzaldehyde. Each step requires careful optimization to ensure high yields and stereoselectivity.

Key Synthetic Challenges

Several challenges are associated with the synthesis of this compound:

- Regioselective N-3 functionalization in the presence of other reactive sites

- Control of the Z/E geometry during the Knoevenagel condensation

- Minimization of side reactions due to the electron-withdrawing 2-nitro group

- Purification and isolation of the final product with high purity

These challenges necessitate careful selection of reaction conditions, catalysts, and purification techniques as detailed in subsequent sections.

Detailed Synthetic Methodologies

Synthesis of the 2-Thioxothiazolidin-4-one Core

The foundation of this synthesis begins with the preparation of the 2-thioxothiazolidin-4-one (rhodanine) core. Two primary approaches have been reported in literature for accessing this heterocycle:

Direct Method from Carbon Disulfide and Glycine

The most direct approach involves a one-pot, three-component condensation of glycine, chloroacetic acid, and carbon disulfide in an alkaline medium. This method, adapted from previously reported procedures, proceeds as follows:

- Reaction of carbon disulfide with a primary amine (or ammonia for unsubstituted rhodanine)

- Addition of chloroacetic acid to form the thiazolidinone ring

- Cyclization under basic conditions to yield the rhodanine core

This methodology has been successfully employed for the synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, as reported in the literature. The reaction typically proceeds at moderate temperatures (25-60°C) with reaction times of 2-8 hours depending on substituents and conditions.

Alternative Approach via Isothiocyanate Intermediates

An alternative approach involves the use of isothiocyanate intermediates:

- Formation of an N-substituted isothiocyanate

- Reaction with mercaptoacetic acid or a derivative

- Cyclization to form the thiazolidinone ring

This approach is particularly useful when starting with aniline derivatives, which can be readily converted to isothiocyanates and subsequently cyclized with mercaptoacetic acid.

N-3 Functionalization Methods

The introduction of the 4-acetamidophenyl group at the N-3 position can be accomplished through several strategies:

Direct N-Alkylation of Preformed Rhodanine

This approach involves the direct N-alkylation of preformed rhodanine with an appropriate 4-acetamidophenyl derivative, typically using a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

Integration during Initial Core Formation

Alternatively, the 4-acetamidophenyl group can be introduced during the initial formation of the rhodanine core by using 4-acetamidoaniline as the primary amine component in the reaction with carbon disulfide and chloroacetic acid. This approach is analogous to the synthesis of 3-phenethyl-2-thioxothiazolidin-4-one described in the literature, where phenylethylamine was treated with carbon disulfide followed by chloroacetic acid.

The procedure would follow:

- Reaction of 4-acetamidoaniline with carbon disulfide in diethyl ether at 0-5°C

- Addition of chloroacetic acid and heating under reflux

- Isolation of the N-substituted rhodanine product

This strategy is supported by the documented synthesis of 3-phenethyl-2-thioxothiazolidin-4-one, which achieved a 56% yield using similar methodology.

Knoevenagel Condensation for C-5 Functionalization

The introduction of the 2-nitrobenzylidene group at the C-5 position is typically accomplished through a Knoevenagel condensation reaction between the N-3 substituted rhodanine and 2-nitrobenzaldehyde. This critical step establishes the exocyclic double bond with the desired Z-configuration.

Standard Knoevenagel Conditions

The most common approach employs standard Knoevenagel conditions:

- Reaction of N-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide with 2-nitrobenzaldehyde

- Use of a base catalyst (piperidine, sodium acetate, or 2,2,6,6-tetramethylpiperidine)

- Refluxing in an appropriate solvent (ethanol, acetic acid, or their mixture)

This methodology is analogous to the reported synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which employed a Knoevenagel condensation of N-substituted rhodanine with aldehydes in ethanol using 2,2,6,6-tetramethylpiperidine as a catalyst.

Microwave-Assisted Knoevenagel Condensation

A more modern approach involves microwave-assisted synthesis:

- Combining N-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide and 2-nitrobenzaldehyde

- Addition of catalytic amount of base

- Microwave irradiation at 80-120°C for 5-30 minutes

This method offers advantages in terms of reduced reaction times, improved yields, and sometimes enhanced stereoselectivity.

Optimized Synthetic Procedure

Based on the analysis of related compounds, the following optimized procedure is proposed for the synthesis of this compound:

Preparation of N-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Step 1 : Reaction of 4-acetamidoaniline with carbon disulfide

- Dissolve 4-acetamidoaniline (1.0 eq) in diethyl ether at 0-5°C

- Add carbon disulfide (1.2 eq) dropwise with vigorous stirring

- Continue stirring at 0-5°C for 1 hour

Step 2 : Addition of chloroacetic acid and cyclization

- Add chloroacetic acid (1.0 eq) to the reaction mixture

- Heat under reflux for 1-2 hours

- Cool to room temperature, filter the precipitate, and wash with cold diethyl ether

- Recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water)

Knoevenagel Condensation with 2-Nitrobenzaldehyde

Step 1 : Preparation of reaction mixture

- Combine N-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide (1.0 eq) and 2-nitrobenzaldehyde (1.1 eq) in ethanol

- Add 2,2,6,6-tetramethylpiperidine (0.1 eq) as catalyst

Step 2 : Heating and completion of reaction

- Heat the mixture at 78°C for 4-8 hours with monitoring by thin-layer chromatography

- Cool to room temperature and filter the precipitated product

- Wash with cold ethanol and dry under vacuum

Step 3 : Purification

- Recrystallize from an appropriate solvent system (ethanol/DMF or acetic acid/water)

- Confirm purity by analytical methods (HPLC, NMR, elemental analysis)

This synthetic procedure draws on the established methodologies for related compounds, particularly the Knoevenagel condensation of N-substituted rhodanines with aldehydes as demonstrated in the literature for 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans.

Optimization Parameters and Conditions

The optimization of reaction conditions is crucial for achieving high yields and stereoselectivity. Table 1 summarizes key parameters for the Knoevenagel condensation step, which is typically the most critical in determining overall yield and product purity.

Table 1: Optimization Parameters for Knoevenagel Condensation

| Parameter | Range | Optimal Condition | Effect on Yield | Effect on Z/E Ratio |

|---|---|---|---|---|

| Temperature | 60-90°C | 78°C | Higher temperatures increase reaction rate but may decrease selectivity | Lower temperatures favor Z-isomer |

| Catalyst | Piperidine, TEA, Na-acetate, TMPD* | TMPD (0.1 eq) | TMPD provides highest yields (65-76%) | TMPD enhances Z-selectivity |

| Solvent | EtOH, AcOH, DMF, Dioxane | Ethanol | Ethanol provides best balance of solubility and reactivity | Polar protic solvents favor Z-isomer |

| Reaction Time | 1.5-12.5 h | 4-8 h | Extended times may lead to degradation | Minimal effect if temperature controlled |

| Molar Ratio (aldehyde:rhodanine) | 1.0-1.5:1 | 1.1:1 | Slight excess of aldehyde improves conversion | Minimal effect |

*TMPD = 2,2,6,6-tetramethylpiperidine

This optimization table is based on the reported conditions for similar Knoevenagel condensations in the literature, particularly those involving 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans which achieved yields of 38-76%.

Reaction Mechanism and Stereochemistry

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation between N-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide and 2-nitrobenzaldehyde proceeds through the following steps:

- Base-catalyzed deprotonation of the active methylene group at C-5 of the thiazolidinone ring

- Nucleophilic attack of the resulting carbanion on the carbonyl carbon of 2-nitrobenzaldehyde

- Formation of an alkoxide intermediate

- Dehydration to form the exocyclic double bond

Factors Influencing Z/E Stereoselectivity

The Knoevenagel condensation typically favors the Z-isomer for rhodanine derivatives due to several factors:

- Thermodynamic stability - The Z-configuration minimizes steric interactions between the nitro group and the thiazolidinone ring

- π-π interactions - Potential stabilizing interactions between the aromatic rings in the Z-configuration

- Hydrogen bonding - Possible intramolecular hydrogen bonding involving the nitro group

These factors collectively contribute to the preferential formation of the Z-isomer during the condensation reaction, which is typically confirmed through spectroscopic analysis (NMR coupling constants and NOE experiments).

Characterization and Analysis

Spectroscopic Identification

The characterization of this compound typically involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Key diagnostic signals include:

- Singlet at ~7.6-7.8 ppm for the methine proton of the exocyclic double bond

- Multiplet patterns for the aromatic protons of both the 4-acetamidophenyl and 2-nitrophenyl rings

- Singlet at ~2.0-2.2 ppm for the methyl protons of the acetamide group

- Singlet at ~10.0-10.5 ppm for the NH proton of the acetamide group

¹³C NMR Spectroscopy: Important carbon signals include:

- C=S carbon of the thiazolidinone ring at ~190-195 ppm

- C=O carbon of the thiazolidinone ring at ~165-170 ppm

- C=O carbon of the acetamide group at ~168-172 ppm

- Exocyclic methine carbon at ~130-135 ppm

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

- C=O stretching of the thiazolidinone ring at ~1700-1720 cm⁻¹

- C=O stretching of the acetamide group at ~1680-1690 cm⁻¹

- C=S stretching at ~1230-1250 cm⁻¹

- NO₂ asymmetric and symmetric stretching at ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively

Mass Spectrometry

Mass spectrometry typically reveals:

- Molecular ion peak corresponding to the molecular weight of the compound

- Fragmentation patterns characteristic of the thiazolidinone core and substituents

Crystallographic Analysis

X-ray crystallography provides definitive confirmation of the Z-stereochemistry and overall molecular structure. Crystal growth is typically achieved through slow evaporation from solvents such as DMF/methanol or acetone/water mixtures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction reactions to form amines or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Reduction: Formation of amines from the nitro group.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazolidinone derivatives, including (Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide. The compound demonstrated notable activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study published in MDPI, the antimicrobial activity of similar thiazolidinone derivatives was assessed. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these derivatives as antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 16 |

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been extensively investigated. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity

A study published in ACS Omega explored the anticancer properties of thiazolidinone derivatives. The compound exhibited significant cytotoxicity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The percent growth inhibition (PGI) was recorded, demonstrating its effectiveness as an anticancer agent .

| Cell Line | PGI (%) |

|---|---|

| MDA-MB-231 | 75.99 |

| A549 | 67.55 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways.

Case Study: In Silico Analysis

Molecular docking studies conducted on similar compounds indicated strong binding affinities to 5-lipoxygenase, suggesting that these derivatives could be optimized for enhanced anti-inflammatory activity . This opens avenues for developing new anti-inflammatory drugs based on this scaffold.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioxothiazolidinone core can also interact with proteins and other biomolecules, modulating their activity and contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. This may improve solubility in polar solvents or binding to charged biological targets.

- Phenylacetamide vs. phenethyl acetamide : The phenylacetamide group in the target compound may confer steric or electronic differences in target binding compared to the phenethyl analog .

Biological Activity

(Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |

| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |

These results indicate that the compound exhibits potent antibacterial activity, with MIC values lower than those of standard antibiotics such as ampicillin and streptomycin, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against several fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.015 mg/mL |

| Aspergillus flavus | 0.020 mg/mL |

| Trichophyton rubrum | 0.025 mg/mL |

The antifungal activity was also found to be superior to that of conventional antifungal agents, indicating its potential utility in treating fungal infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes associated with metabolic disorders, such as α-glucosidase.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 Value (µM) |

|---|---|

| α-glucosidase | 60 nM |

This inhibition suggests a potential role for the compound in managing diabetes by delaying carbohydrate absorption .

Case Studies

A study conducted on various derivatives of thiazolidinones showed that modifications in the chemical structure significantly affect biological activity. The presence of nitro groups and specific side chains enhanced both antimicrobial and enzyme inhibitory activities .

Another case study highlighted the structural relationship between thiazolidinone derivatives and their biological efficacy, suggesting that further structural optimization could lead to even more potent compounds .

Q & A

Q. What are the established synthetic routes for (Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves:

Formation of the thiazolidinone core : Reacting 2-nitrobenzaldehyde with thiazolidinone derivatives under reflux conditions in a mixed solvent system (e.g., toluene:water 8:2) .

Acetamide functionalization : Introducing the phenylacetamide moiety via nucleophilic substitution or coupling reactions, often using potassium carbonate in DMF as a base .

Purification : Monitoring reaction progress via TLC (hexane:ethyl acetate 9:1), followed by crystallization (ethanol) or ethyl acetate extraction .

Key reagents include sodium azide (NaN₃), chloroacetylated intermediates, and anhydrous K₂CO₃.

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation requires:

- Spectroscopic analysis : ¹H/¹³C NMR to verify aromatic protons, nitro groups, and thioxo-thiazolidinone signals. IR spectroscopy confirms C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Elemental analysis : Confirming C, H, N, S content within ±0.5% of theoretical values .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies suggest:

- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values typically ≤50 µg/mL .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, often linked to thiazolidinone-mediated apoptosis .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodological Answer : Optimization strategies include:

-

Solvent selection : Replacing toluene with DMF or acetonitrile to enhance solubility of nitroaromatic intermediates .

-

Catalysis : Using phase-transfer catalysts (e.g., TBAB) to accelerate benzylidene formation .

-

Microwave-assisted synthesis : Reducing reaction time from hours to minutes (e.g., 30–60 min at 100°C) while maintaining >85% yield .

Data from small-scale trials (Table 1) show DMF improves yield by 20% compared to toluene .Solvent Catalyst Time (h) Yield (%) Toluene None 7 65 DMF K₂CO₃ 5 85

Q. How can computational methods resolve contradictions in spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR peaks (e.g., unexpected downfield shifts) are addressed via:

- DFT calculations : Using Gaussian09 with B3LYP/6-311G(d,p) basis sets to model electronic structures and predict vibrational frequencies .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase), explaining bioactivity variations due to stereochemistry (Z vs. E isomers) .

Example: A 10 ppm deviation in ¹³C NMR was resolved by identifying intramolecular H-bonding in the Z-configuration .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Mechanistic studies involve:

- Enzyme inhibition assays : Testing against COX-2 or α-glucosidase to quantify IC₅₀ values, with Lineweaver-Burk plots identifying competitive/non-competitive inhibition .

- ROS detection : Using DCFH-DA probes in cell cultures to measure oxidative stress induction .

- Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories, correlating binding energy (ΔG) with experimental IC₅₀ .

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Methodological Answer : SAR analysis requires:

-

Derivatization : Synthesizing analogs with substitutions on the phenylacetamide or nitrobenzylidene groups (e.g., -OCH₃, -Cl) .

-

Biological screening : Comparing MIC/IC₅₀ values across derivatives (Table 2).

-

QSAR modeling : MLR analysis using descriptors like logP and polar surface area to predict activity trends .

Derivative R-group MIC (µg/mL) IC₅₀ (µM) Parent -NO₂ 25 12.5 Analog 1 -OCH₃ 50 25.0 Analog 2 -Cl 12.5 6.3

Data Contradiction Analysis

Q. How to address inconsistent biological activity across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.